4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a piperazine ring bonded to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved by reacting appropriate precursors such as 4-methoxy-6-chloropyrimidine with piperazine under basic conditions.
Introduction of the pyridine moiety: The pyridine ring can be introduced via nucleophilic substitution reactions, where the pyridine derivative is reacted with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine
- 4-methoxy-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine
- 4-methoxy-6-{4-[(quinolin-3-yl)methyl]piperazin-1-yl}pyrimidine
Uniqueness
4-methoxy-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-21-15-9-14(17-12-18-15)20-7-5-19(6-8-20)11-13-3-2-4-16-10-13/h2-4,9-10,12H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYXYCPEZAVTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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